2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked through a thioether bond to an acetamide group
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. As a result, the compound can effectively halt the proliferation of cells.
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest and ultimately induce apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant antiproliferative activity against selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) . It induces apoptosis, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Pyridine Derivative Synthesis: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Thioether Linkage Formation: The benzimidazole and pyridine moieties are linked via a thioether bond, often using thiolating agents such as thiourea.
Acetamide Group Addition: The final step involves the acylation of the thioether-linked intermediate with an acetamide derivative under suitable conditions, such as using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or pyridine rings, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and DNA, are studied to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: Used as a probe to study cellular processes and pathways involving benzimidazole and pyridine derivatives.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)pyridine: Lacks the thioether and acetamide groups, making it less versatile in terms of chemical reactivity.
N-(o-tolyl)acetamide: Lacks the benzimidazole and pyridine moieties, thus not exhibiting the same biological activity.
3-(1H-benzo[d]imidazol-2-yl)pyridine-2-thiol: Similar structure but with a thiol group instead of a thioether linkage.
Uniqueness
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both benzimidazole and pyridine moieties linked through a thioether bond to an acetamide group allows for diverse interactions with biological targets and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-7-2-3-9-16(14)23-19(26)13-27-21-15(8-6-12-22-21)20-24-17-10-4-5-11-18(17)25-20/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNGZNHUMASPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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